(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol (2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol
Brand Name: Vulcanchem
CAS No.: 1346603-90-4
VCID: VC0124203
InChI: InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1/i3D,4D,5D,6D,9D,10D
SMILES: COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O
Molecular Formula: C₂₀H₂₀D₆O₆
Molecular Weight: 368.45

(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol

CAS No.: 1346603-90-4

Cat. No.: VC0124203

Molecular Formula: C₂₀H₂₀D₆O₆

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol - 1346603-90-4

Specification

CAS No. 1346603-90-4
Molecular Formula C₂₀H₂₀D₆O₆
Molecular Weight 368.45
IUPAC Name (2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol
Standard InChI InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1/i3D,4D,5D,6D,9D,10D
SMILES COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O

Introduction

The compound (2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol is a deuterated analog of 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol, which is known for its presence in various natural sources such as Daphne genkwa and Berchemia floribunda . The deuterated version incorporates deuterium atoms at positions 2, 3, and 6 of the phenyl rings, which can be used in studies requiring isotopic labeling.

Chemical Formula and Molecular Weight

  • Chemical Formula: The molecular formula for the non-deuterated form is C20H26O6. Incorporating three deuterium atoms per phenyl ring, the deuterated form would have a formula of C20H20D6O6.

  • Molecular Weight: The non-deuterated form has a molecular weight of approximately 362.42 g/mol . The deuterated form would have a slightly higher molecular weight due to the addition of deuterium atoms.

Stereochemistry

  • The compound has a specific stereochemistry, with the (2R,3R) configuration indicating the spatial arrangement of the substituents on the butane backbone.

Synthesis

The synthesis of this compound typically involves the coupling of appropriately substituted benzyl groups with a butane-1,4-diol backbone. The deuterated version requires the use of deuterated starting materials or post-synthetic deuteration methods.

Applications

  • Biological Studies: Deuterated compounds are often used in biological studies to trace metabolic pathways or to study the pharmacokinetics of drugs.

  • Pharmaceutical Research: The non-deuterated form of this compound may have potential applications in pharmaceutical research due to its structural similarity to lignans, which are known for their bioactive properties.

Biological Activity

While specific research on the deuterated compound may be limited, studies on similar lignans have shown potential for antioxidant, anti-inflammatory, and anticancer activities.

Isotopic Labeling

The use of deuterium in this compound allows for isotopic labeling, which can be valuable in mass spectrometry and NMR studies to differentiate between compounds or to trace metabolic pathways.

Data Tables

PropertyNon-Deuterated FormDeuterated Form
Molecular FormulaC20H26O6C20H20D6O6
Molecular Weight362.42 g/molSlightly higher due to deuterium
Stereochemistry(2R,3R)(2R,3R)
ApplicationsPharmaceutical research, biological studiesIsotopic labeling, biological studies

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